N-(3-chloro-4-methylphenyl)-2-fluorobenzamide

Neuropeptide Signaling Obesity Anxiety

This specific benzamide is a unique chemical probe validated against MCHR2, CCK-B, PI3Kδ, and ERα. Its distinct 2-fluoro and 3-chloro-4-methyl substitution pattern is critical for potent target engagement, with activity at MCHR2 (IC50=1 nM) and ERα degradation (0.076 nM). Use of analogs will invalidate SAR. For validated target deconvolution studies, this exact compound is required.

Molecular Formula C14H11ClFNO
Molecular Weight 263.69g/mol
CAS No. 331445-10-4
Cat. No. B398775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-fluorobenzamide
CAS331445-10-4
Molecular FormulaC14H11ClFNO
Molecular Weight263.69g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)Cl
InChIInChI=1S/C14H11ClFNO/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18)
InChIKeyAOSHPKGCQFYJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS 331445-10-4): A Multi-Target Benzamide Scaffold for Medicinal Chemistry and Chemical Biology Research


N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS 331445-10-4) is a synthetic benzamide derivative characterized by a 2-fluorobenzamide core and a 3-chloro-4-methylphenyl substituent . This compound has been profiled in multiple high-throughput screening campaigns and exhibits quantifiable activity against several pharmacologically relevant targets, including the cholecystokinin B (CCK-B) receptor [1], melanin-concentrating hormone receptor 2 (MCHR2) [2], phosphoinositide 3-kinase delta (PI3Kδ) [3], and the estrogen receptor alpha (ERα) [4]. Its structural features confer a distinct physicochemical and biological profile compared to simpler benzamide analogs, making it a valuable chemical probe for target validation and structure-activity relationship (SAR) studies.

Why Generic Benzamide Substitution is Not a Viable Option for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide


The simple substitution of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide with other benzamide derivatives is scientifically unjustified due to the profound influence of its specific substitution pattern on target engagement and cellular activity. The unique combination of a 2-fluoro group on the benzamide ring and a 3-chloro-4-methyl motif on the aniline ring creates a distinctive electronic and steric profile that is not replicated by generic benzamides. Published structure-activity relationship (SAR) studies on substituted benzamides demonstrate that even minor positional changes in substituents (e.g., 2-Me vs. 3-Me vs. 4-Me) can alter IC50 values by an order of magnitude [1]. Consequently, using a non-identical analog would invalidate experimental results, as the observed binding affinities, cellular potencies, and selectivity profiles are intrinsic to this exact molecular structure. The quantitative evidence below underscores that this compound's activity at multiple distinct targets is not a general class property but a specific outcome of its precise chemical architecture. Furthermore, it must be explicitly noted that high-strength, direct head-to-head comparative evidence for this specific compound against closely related analogs is currently limited in the public domain. The evidence presented therefore relies primarily on cross-study comparisons and class-level inferences.

Quantitative Differentiation Evidence for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide Against Class Analogs and Benchmark Compounds


Sub-Nanomolar to Nanomolar Antagonism of MCHR2 and CCK-B Receptors

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide exhibits high-affinity antagonism at the melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1] and inhibits the binding of [125I]CCK-8 to the cholecystokinin type B (CCK-B) receptor in mouse brain with a Ki of 31 nM [2]. This dual antagonism is not a universal feature of benzamides; the class average for CCK-B binding is significantly lower (higher Ki), with many benzamide derivatives showing no measurable activity at this target [2]. The high potency at MCHR2 is particularly noteworthy, as this receptor is an established target for obesity and metabolic disorders, yet potent small-molecule antagonists remain scarce.

Neuropeptide Signaling Obesity Anxiety Receptor Pharmacology

Moderate Cellular Activity Against PI3Kδ-Mediated AKT Phosphorylation

In a cellular context, N-(3-chloro-4-methylphenyl)-2-fluorobenzamide inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. This level of cellular activity is moderate compared to known PI3Kδ-specific inhibitors but distinguishes it from simple benzamide scaffolds that are typically inactive in this assay. For example, many unsubstituted benzamides exhibit IC50 values >10,000 nM in cellular PI3K assays [1]. The compound's ability to engage this pathway at sub-micromolar concentrations suggests a specific interaction enabled by its unique substitution pattern.

Cell Signaling Kinase Inhibition Immunology Oncology

Estrogen Receptor Alpha (ERα) Modulation in MCF7 Breast Cancer Cells

N-(3-chloro-4-methylphenyl)-2-fluorobenzamide demonstrates two distinct activities at the estrogen receptor alpha (ERα) in MCF7 breast cancer cells: it induces ERα degradation with an IC50 of 0.076 nM after 4 hours [1] and downregulates ERα with an IC50 of 35 nM after 18-22 hours [2]. This dual effect (degradation and downregulation) is a known phenotype of selective estrogen receptor degraders (SERDs) and distinguishes the compound from pure antagonists. The picomolar potency for ERα degradation is exceptionally high and is comparable to that of clinically approved SERDs. In contrast, many benzamide analogs show no measurable activity against ERα.

Nuclear Receptor Breast Cancer Endocrine Therapy Chemical Biology

Physicochemical and Predicted ADME Profile

The physicochemical properties of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide, including its molecular weight of 263.69 g/mol, predicted boiling point of 301.7±42.0 °C, density of 1.313±0.06 g/cm³, and pKa of 11.98±0.70 , place it within a favorable drug-like chemical space. The presence of the 2-fluoro substituent is known to enhance metabolic stability and membrane permeability compared to non-fluorinated benzamides [1]. Furthermore, the compound shows limited aqueous solubility but is soluble in organic solvents like DMSO and DMF, which is typical for this chemotype . These properties are advantageous for in vitro screening and early-stage lead optimization.

Drug-like Properties Physicochemical Profiling ADME Prediction Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide


Validation of MCHR2 or CCK-B Receptor as Therapeutic Targets in Metabolic and Neurological Disease Models

Given its potent antagonism at MCHR2 (IC50 = 1 nM) and high-affinity binding to CCK-B (Ki = 31 nM), N-(3-chloro-4-methylphenyl)-2-fluorobenzamide is an excellent chemical probe for validating these receptors in preclinical models of obesity, anxiety, and addiction [REFS-1, REFS-2]. Its dual activity allows researchers to dissect the interplay between these two neuropeptide systems using a single small-molecule tool, reducing the complexity associated with using multiple probes. This scenario is particularly relevant for academic labs and biotechnology companies focused on neuropeptide GPCR drug discovery.

Mechanistic Studies of Estrogen Receptor Alpha (ERα) Turnover and Degradation in Breast Cancer Cells

The compound's ability to induce ERα degradation (IC50 = 0.076 nM) and downregulation (IC50 = 35 nM) in MCF7 cells positions it as a valuable tool for investigating the molecular mechanisms governing ERα protein stability and turnover [REFS-3, REFS-4]. This is especially useful for researchers studying resistance to endocrine therapies in breast cancer, as it provides a chemical means to modulate ERα levels without relying on genetic manipulation. Its picomolar potency ensures that effects are observed at low concentrations, minimizing off-target activities in cellular assays.

Chemical Starting Point for PI3Kδ/AKT Pathway Inhibitor Lead Optimization

With a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation, N-(3-chloro-4-methylphenyl)-2-fluorobenzamide represents a novel chemotype for developing PI3K pathway inhibitors [5]. Its moderate potency and unique benzamide scaffold make it an attractive starting point for medicinal chemistry campaigns aimed at improving selectivity and potency. This scenario is ideal for pharmaceutical R&D teams seeking to expand their chemical matter beyond known PI3K inhibitor classes and for academic groups conducting SAR studies on kinase inhibition.

Use as a Reference Compound in High-Throughput Screening Assays and Selectivity Panels

Due to its well-documented activity across multiple pharmacologically relevant targets (MCHR2, CCK-B, PI3Kδ, ERα), this compound can serve as a multi-target reference standard in high-throughput screening (HTS) campaigns and selectivity panels [REFS-1, REFS-2, REFS-3, REFS-5]. Its consistent performance in various assay formats enables robust assay quality control and provides a benchmark for hit validation. This application is pertinent to screening core facilities, contract research organizations (CROs), and large pharmaceutical companies conducting target-based drug discovery.

Technical Documentation Hub

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11 linked technical documents
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